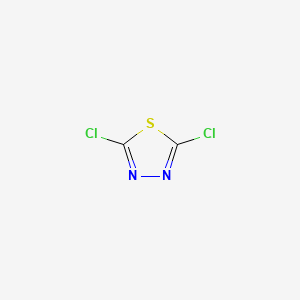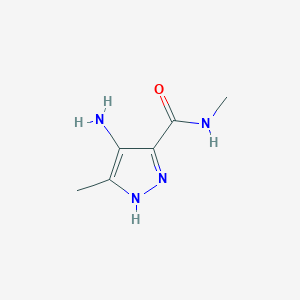
2-氨基-5-氯-3-硝基吡啶
概述
描述
2-Amino-5-chloro-3-nitropyridine (2ACNP) is an organic compound that is widely used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in water and has a melting point of 107-108 °C. 2ACNP is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. It is also used in the synthesis of dyes, explosives, and other compounds.
科学研究应用
合成和表征
合成方法: 2-氨基-5-氯-3-硝基吡啶已通过各种方法合成。一种方法涉及2-氯-5-氟吡啶与氨的反应,导致包括2-氨基-5-氟吡啶在内的混合物(Hand & Baker, 1989)。另一种方法包括用混合酸对2-氨基吡啶进行硝化,然后对中间体进行重排(L. Shouxin & Liu Junzhang, 2005)。
分子和结构分析: 对2-氨基-5-氯-3-硝基吡啶进行了详细的分子结构分析,使用了量子化学计算。这些研究提供了有关分子平衡几何、HOMO-LUMO能量、电子亲和力和其他电子性质的见解(Antony Selvam et al., 2020)。
非线性光学材料中的应用
- 非线性光学性质: 对2-氨基-5-氯-3-硝基吡啶的非线性光学(NLO)行为进行的研究表明其作为NLO材料的候选物的潜力。高极化率值和非零偶极矩的高值表明其在这个领域的适用性(Antony Selvam et al., 2020)。
晶体工程和材料科学
晶体结构工程: 对基于2-氨基-5-硝基吡啶的结构的晶体工程研究显示了创造非中心对称晶体的潜力。这种策略对于开发具有独特性质的材料至关重要(Fur et al., 1996)。
分子间力和多形性: 对与2-氨基-5-氯-3-硝基吡啶密切相关的化合物进行的研究,如氨基硝基吡啶,已探索了它们的晶体结构和分子间力的作用。这项研究有助于理解这类化合物的多形性(Aakeröy等,1998)。
安全和危害
作用机制
Target of Action
It’s known to be used as a biochemical reagent in proteomics research , suggesting it may interact with various proteins or enzymes in the body.
Biochemical Pathways
It’s known that nitropyridines can be used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 2-Amino-5-chloro-3-nitropyridine may play a role in the formation of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
It’s slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-3-nitropyridine. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the polarity of its environment. Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if inhaled , suggesting that its handling and use require specific environmental conditions to ensure safety.
生化分析
Biochemical Properties
2-Amino-5-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2-Amino-5-chloro-3-nitropyridine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
2-Amino-5-chloro-3-nitropyridine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Amino-5-chloro-3-nitropyridine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a biochemical tool or therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-chloro-3-nitropyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, 2-Amino-5-chloro-3-nitropyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chloro-3-nitropyridine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 2-Amino-5-chloro-3-nitropyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 2-Amino-5-chloro-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, 2-Amino-5-chloro-3-nitropyridine can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
2-Amino-5-chloro-3-nitropyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, potentially affecting metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-Amino-5-chloro-3-nitropyridine within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of 2-Amino-5-chloro-3-nitropyridine within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Amino-5-chloro-3-nitropyridine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of 2-Amino-5-chloro-3-nitropyridine is important for elucidating its precise biochemical roles .
属性
IUPAC Name |
5-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTXHIJUUIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961294 | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5409-39-2, 409-39-2 | |
| Record name | 5409-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 2-Amino-5-chloro-3-nitropyridine?
A1: 2-Amino-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 189.56 g/mol. Research utilizes spectroscopic techniques to characterize this compound. [, ] For instance, studies employ techniques like FTIR and FT-Raman spectroscopy, along with UV-Visible spectral analysis. [] These methods help researchers understand the vibrational frequencies associated with different bonds and the electronic transitions within the molecule.
Q2: How is computational chemistry being used to study 2-Amino-5-chloro-3-nitropyridine?
A2: Researchers are employing computational methods like Density Functional Theory (DFT) to analyze 2-Amino-5-chloro-3-nitropyridine. [] DFT calculations can provide insights into the electronic structure and properties of the molecule. Additionally, molecular docking studies are being conducted. [] This computational technique helps predict the preferred orientation of a molecule, in this case, 2-Amino-5-chloro-3-nitropyridine, when bound to a target protein. These simulations can help researchers understand potential interactions and binding affinities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)











